(5Z)-5-(2,4-dichlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(2,4-dichlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a thiazolidinone ring, substituted with dichlorobenzylidene and ethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,4-dichlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology
In biological research, it is studied for its antimicrobial, anti-inflammatory, and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.
Medicine
The compound’s potential therapeutic effects are explored in preclinical studies, focusing on its ability to inhibit the growth of cancer cells or reduce inflammation.
Industry
In the industrial sector, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,4-dichlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in cell proliferation or inflammation. The compound’s thiazolidinone ring can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2,4-dichlorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-(2,4-dichlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may exhibit unique biological activities due to the specific substitution pattern on the thiazolidinone ring. The presence of both dichlorobenzylidene and ethoxyphenyl groups can enhance its interaction with biological targets, leading to improved efficacy in certain applications.
Properties
Molecular Formula |
C18H13Cl2NO2S2 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13Cl2NO2S2/c1-2-23-14-7-5-13(6-8-14)21-17(22)16(25-18(21)24)9-11-3-4-12(19)10-15(11)20/h3-10H,2H2,1H3/b16-9- |
InChI Key |
GXBWAHSYFKPOPM-SXGWCWSVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S |
Origin of Product |
United States |
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